Rac-2,3-Dehydro-3,4-dihydro Ivermectin is a semi-synthetic derivative of Ivermectin, which is an important antiparasitic agent widely used in veterinary and human medicine. This compound is classified under the category of macrocyclic lactones and is primarily utilized for its efficacy against various parasitic infections.
Rac-2,3-Dehydro-3,4-dihydro Ivermectin is derived from the fermentation of the soil bacterium Streptomyces avermitilis. The natural product undergoes chemical modifications to enhance its pharmacological properties, leading to the development of various derivatives including rac-2,3-Dehydro-3,4-dihydro Ivermectin.
This compound belongs to the class of macrocyclic lactones, specifically within the subclass of avermectins. Its structure and activity are closely related to Ivermectin, which is recognized for its broad-spectrum antiparasitic effects.
The synthesis of rac-2,3-Dehydro-3,4-dihydro Ivermectin can be achieved through several methods:
The synthesis typically involves:
Rac-2,3-Dehydro-3,4-dihydro Ivermectin has a complex molecular structure characterized by:
The molecular formula for rac-2,3-Dehydro-3,4-dihydro Ivermectin is , with a molecular weight of approximately 467.58 g/mol. The compound exhibits specific stereochemistry that is crucial for its interaction with biological targets.
Rac-2,3-Dehydro-3,4-dihydro Ivermectin participates in various chemical reactions:
The reactions typically require careful control of conditions (temperature, solvent choice) to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed for characterization and confirmation of structural integrity.
Rac-2,3-Dehydro-3,4-dihydro Ivermectin exerts its pharmacological effects primarily through:
The binding affinity and selectivity towards specific receptors are critical for its effectiveness as an antiparasitic agent. Studies indicate that rac-2,3-Dehydro-3,4-dihydro Ivermectin has a lower toxicity profile compared to other antiparasitics due to its selective action on parasite-specific channels.
Rac-2,3-Dehydro-3,4-dihydro Ivermectin is typically a white to off-white solid at room temperature. It has a melting point in the range of 170–180 °C and is soluble in organic solvents like dimethyl sulfoxide and ethanol but poorly soluble in water.
The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions. Its stability profile makes it suitable for pharmaceutical formulations.
Rac-2,3-Dehydro-3,4-dihydro Ivermectin has several scientific uses:
rac-2,3-Dehydro-3,4-dihydro Ivermectin is a semi-synthetic derivative of the macrocyclic lactone ivermectin, with the systematic name rac-2,3-didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a. Its molecular formula is C₄₈H₇₄O₁₄, corresponding to a molecular weight of 875.1 g/mol [1] [3] [6]. The "rac" prefix denotes its racemic nature, arising from the synthetic process that yields a mixture of diastereomers at key chiral centers. This compound retains ivermectin’s core macrocyclic scaffold but features distinct modifications: a double bond between C2–C3 and saturation at C3–C4 (dihydro modification), which alters ring conformation and electronic properties [1] [8].
Table 1: Atomic Composition and Stereochemical Features
Property | Specification |
---|---|
Molecular Formula | C₄₈H₇₄O₁₄ |
Molecular Weight | 875.1 g/mol |
Stereocenters | 15 chiral centers (racemic mixture) |
Configuration | Mixture of 22,23-dihydroavermectin A1a diastereomers |
Key Stereochemical Motifs | Disaccharide moiety at C13; spiroketal at C9–C11 |
The SMILES and InChI strings (provided in [1]) confirm the presence of two distinct stereoisomeric series, influencing its three-dimensional topology and biological interactions. The disaccharide unit (comprising oleandrose and L-oleandrose) remains intact, but the C2–C3 unsaturation introduces planar rigidity in the macrolide ring [1] [6].
Structural divergences between rac-2,3-dehydro-3,4-dihydro ivermectin and its parent compound, ivermectin, are pivotal for understanding its enhanced antiparasitic profile:
Table 2: Structural and Bioactivity Comparison with Ivermectin
Feature | rac-2,3-Dehydro-3,4-dihydro Ivermectin | Ivermectin |
---|---|---|
C2–C3 Bond | Double bond (sp² hybridization) | Single bond (sp³) |
C3–C4 Bond | Saturated (sp³) | Unsaturated (sp²) |
Macrolide Ring Rigidity | Increased (planar constraint at C2–C3) | Flexible |
IC₅₀ vs. L. amazonensis | 3.6 µM (amastigotes) | >10 µM |
Cytotoxicity (Macrophages) | IC₅₀ = 65.5 µM | IC₅₀ ≈ 50 µM |
Three functional domains dictate the reactivity and bioactivity of rac-2,3-dehydro-3,4-dihydro ivermectin:
Notably, the Δ²,³ unsaturation increases polarity (logP ≈ 4.2 vs. ivermectin’s 5.1), enhancing water solubility in co-solvent systems like chloroform-methanol (as noted in solubility data from [1]). Reactivity hotspots include the C5–OH group, a site for derivatization to prodrugs, and the enone system, which may undergo bio-reduction in target organisms [4] [8].
Despite its therapeutic relevance, no single-crystal X-ray diffraction data for rac-2,3-dehydro-3,4-dihydro ivermectin has been reported in the literature surveyed. However, inferences about solid-state behavior can be drawn from structural analogs:
Table 3: Functional Groups and Their Roles in Solid-State Behavior
Functional Group | Role in Crystal Packing | Stability Implications |
---|---|---|
Disaccharide OH | Hydrogen-bond donor/acceptor | Hygroscopicity risk |
Lactone C=O | Hydrogen-bond acceptor; dipole interactions | Stabilizes anhydrous forms |
Aliphatic Chains (C27–C37) | van der Waals stacking | Drives crystalline order |
Δ²,³ Enone | Limited H-bond capacity; planar rigidity | Reduces conformational disorder |
Future crystallographic studies should target isopropanol-derived crystals (as used for sulfondiimidoates in [2]) to elucidate torsion angles and unit-cell parameters. Such data would clarify how C2–C3 unsaturation influences lattice energy and compaction.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: